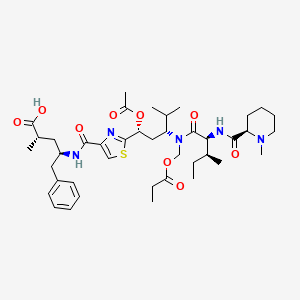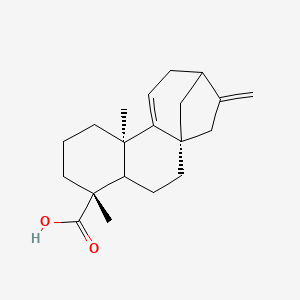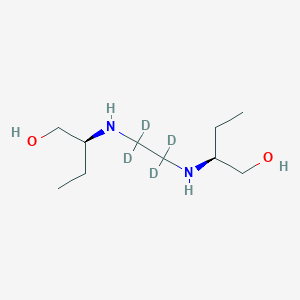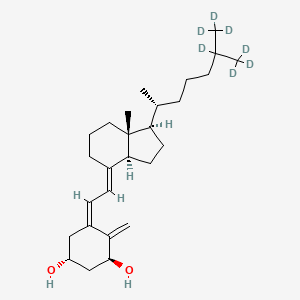![molecular formula C55H101F3N15O17P B12426853 [pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)
[pThr3]-CDK5 Substrate (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[pThr3]-CDK5 Substrate (TFA) is a synthetic peptide used in scientific research, particularly in the study of cyclin-dependent kinase 5 (CDK5) activity. CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes, including neuronal development, synaptic plasticity, and cell cycle regulation. The peptide [pThr3]-CDK5 Substrate (TFA) is designed to mimic the natural substrates of CDK5, allowing researchers to investigate the kinase’s activity and its role in different biological pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [pThr3]-CDK5 Substrate (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like [pThr3]-CDK5 Substrate (TFA) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The process involves:
Automated SPPS: Automated systems perform the repetitive steps of SPPS, reducing manual labor and increasing throughput.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Characterization: The final product is characterized using mass spectrometry and other analytical methods to ensure purity and correct sequence.
化学反応の分析
Types of Reactions
[pThr3]-CDK5 Substrate (TFA) can undergo various chemical reactions, including:
Phosphorylation: The threonine residue in the peptide can be phosphorylated by CDK5, which is a key reaction for studying kinase activity.
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the amino acid side chains.
Substitution: Amino acid residues in the peptide can be substituted with other residues to study the effects on CDK5 activity.
Common Reagents and Conditions
Phosphorylation: Kinase assays typically use adenosine triphosphate (ATP) as a phosphate donor and require specific buffer conditions (e.g., Tris-HCl, MgCl2).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and dithiothreitol (DTT) for reduction are commonly used.
Substitution: Site-directed mutagenesis or chemical synthesis methods are used to introduce specific amino acid substitutions.
Major Products Formed
Phosphorylated Peptide: The primary product of phosphorylation reactions.
Oxidized or Reduced Peptide: Products of oxidation or reduction reactions, respectively.
Mutant Peptides: Peptides with specific amino acid substitutions.
科学的研究の応用
[pThr3]-CDK5 Substrate (TFA) has several applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of peptides.
Biology: Essential for investigating the role of CDK5 in neuronal development, synaptic plasticity, and other cellular processes.
Medicine: Helps in understanding the mechanisms of neurodegenerative diseases, such as Alzheimer’s disease, where CDK5 activity is implicated.
Industry: Utilized in the development of kinase inhibitors and other therapeutic agents targeting CDK5.
作用機序
The mechanism of action of [pThr3]-CDK5 Substrate (TFA) involves its interaction with CDK5. The peptide mimics the natural substrates of CDK5, allowing the kinase to phosphorylate the threonine residue. This phosphorylation event is crucial for studying CDK5 activity and its downstream effects. CDK5, when activated by its co-activator p35, phosphorylates the substrate, leading to changes in cellular signaling pathways and biological processes.
類似化合物との比較
Similar Compounds
[pSer]-CDK5 Substrate: A peptide with a serine residue instead of threonine, used to study CDK5 specificity.
[pTyr]-CDK5 Substrate: A peptide with a tyrosine residue, used for comparative studies with threonine and serine substrates.
Non-phosphorylated CDK5 Substrates: Peptides lacking phosphorylation sites, used as controls in kinase assays.
Uniqueness
[pThr3]-CDK5 Substrate (TFA) is unique due to its specific threonine residue, which is a preferred phosphorylation site for CDK5. This specificity allows for detailed studies of CDK5 activity and its role in various biological processes. The use of trifluoroacetic acid (TFA) as a counterion enhances the peptide’s stability and solubility, making it suitable for various experimental conditions.
特性
分子式 |
C55H101F3N15O17P |
|---|---|
分子量 |
1332.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C53H100N15O15P.C2HF3O2/c1-32(2)31-41(53(78)79)66-49(74)38(19-7-12-26-56)64-47(72)37(18-6-11-25-55)61-44(69)33(3)60-46(71)36(17-5-10-24-54)63-48(73)39(20-8-13-27-57)65-51(76)42-23-16-30-68(42)52(77)43(34(4)83-84(80,81)82)67-50(75)40(21-9-14-28-58)62-45(70)35-22-15-29-59-35;3-2(4,5)1(6)7/h32-43,59H,5-31,54-58H2,1-4H3,(H,60,71)(H,61,69)(H,62,70)(H,63,73)(H,64,72)(H,65,76)(H,66,74)(H,67,75)(H,78,79)(H2,80,81,82);(H,6,7)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 |
InChIキー |
QKAZHXZKNMQUIG-ZCKAZPTLSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2)OP(=O)(O)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)OP(=O)(O)O)NC(=O)C(CCCCN)NC(=O)C2CCCN2.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




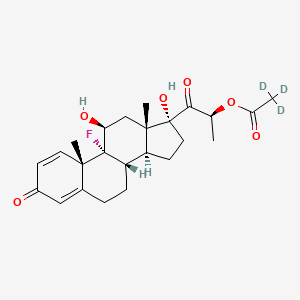
![15-(6-Hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12426786.png)

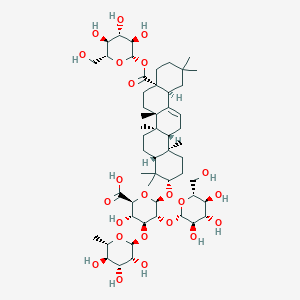
![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
